molecular formula C7H10F3N B12215695 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane

2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B12215695
M. Wt: 165.16 g/mol
InChI Key: RULBCZRGUPJYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-7-azabicyclo[221]heptane is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane typically involves the introduction of a trifluoromethyl group into a bicyclic framework. One common method is the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of both the trifluoromethyl group and the azabicyclo structure, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific molecular interactions .

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-3-4-1-2-6(5)11-4/h4-6,11H,1-3H2

InChI Key

RULBCZRGUPJYKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C(F)(F)F

Origin of Product

United States

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